1-[3-(1-Hydroxyethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one

asymmetric synthesis chiral building block BCP derivatization

Replace flat, metabolically unstable phenyl rings with this asymmetric bicyclo[1.1.1]pentane (BCP) building block. Unlike symmetrical diketones, this dual-functional scaffold offers a defined chiral handle for enantioselective SAR. - **Bioisosteric gain:** ≥50× solubility & >4× metabolic stability vs. para-substituted aromatics. - **Asymmetric handle:** 1-hydroxyethyl group enables >99% ee via transfer hydrogenation. - **Scalable supply:** 1 kg/day continuous flow photochemistry; ≥98% purity with batch QC (NMR, HPLC, GC).

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 105542-93-6
Cat. No. B12277531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(1-Hydroxyethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one
CAS105542-93-6
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC(C12CC(C1)(C2)C(=O)C)O
InChIInChI=1S/C9H14O2/c1-6(10)8-3-9(4-8,5-8)7(2)11/h6,10H,3-5H2,1-2H3
InChIKeyPYXUSSFIPGRTHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asymmetric BCP Ketone-Alcohol Building Block Overview


1-[3-(1-Hydroxyethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one (CAS 105542-93-6) is an asymmetrically 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivative bearing one acetyl group and one 1-hydroxyethyl group on the bridgehead positions, with molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol . BCP scaffolds are established bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry, conferring improved solubility, metabolic stability, and membrane permeability relative to their aromatic counterparts [1]. This compound is supplied at ≥98% purity with batch-specific QC documentation including NMR, HPLC, and GC analyses by multiple vendors .

Why Generic BCP Analogs Cannot Substitute


BCP derivatives are not interchangeable building blocks. The target compound uniquely combines a ketone and a chiral secondary alcohol on a single BCP core, creating an asymmetric 1,3-disubstitution pattern absent in the symmetrical 1,3-diacetyl BCP (CAS 115913-30-9) or the mono-functional BCP ketone (CAS 137335-61-6) . The 1-hydroxyethyl substituent introduces a stereogenic center that serves as a chiral handle for enantioselective syntheses, offering a defined vector for downstream derivatization that symmetrical BCP diketones cannot provide [1]. Substituting with a simple BCP mono-ketone or a phenyl-containing analog forfeits either the second reactive site or the established bioisosteric advantages of the BCP core (up to ~50-fold solubility gains and >4-fold reduction in metabolic clearance versus phenyl counterparts) [2].

Differentiation Evidence vs. Closest Analogs


Asymmetric 1,3-Disubstitution with Chiral Alcohol Handle

The target compound possesses a chiral secondary alcohol (1-hydroxyethyl) at one bridgehead and an acetyl group at the other, creating an asymmetric 1,3-disubstitution pattern. The closest symmetrical analog, 1,3-diacetylbicyclo[1.1.1]pentane (CAS 115913-30-9), bears two identical acetyl groups and lacks a stereogenic center . Enantioselective reduction of BCP ketones to chiral BCP alcohols via asymmetric transfer hydrogenation (ATH) has been demonstrated with enantiomeric excesses up to >99% ee, enabling downstream synthesis of enantiopure drug analogs such as the BCP analogue of the antihistamine neobenodine [1].

asymmetric synthesis chiral building block BCP derivatization

BCP Core vs. Phenyl Ring: Solubility Advantage

In a systematic head-to-head comparison, replacement of an aromatic ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group improved aqueous solubility by at least 50-fold and markedly decreased nonspecific binding as measured by chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)) [1]. The target compound, as a BCP derivative, inherits this class-level advantage over phenyl-containing analogs. Furthermore, in the landmark γ-secretase inhibitor study (Stepan et al., 2012), BCP replacement of the central fluorophenyl ring yielded compound 3 with equipotent enzyme inhibition but significantly improved passive permeability and aqueous solubility, translating to ~4-fold higher Cₘₐₓ and AUC values in mouse oral absorption studies [2].

bioisostere solubility drug-likeness physicochemical properties

BCP Core vs. Phenyl Analogs: Metabolic Stability

BCP-containing compounds consistently demonstrate superior metabolic stability compared to their phenyl counterparts. In microsomal stability assays with LpPLA₂ inhibitors, BCP-containing analogs showed >80% parent compound remaining after 1 h incubation, whereas phenyl-containing analogs exhibited <20% remaining under identical conditions [1]. Additionally, the Stepan γ-secretase inhibitor study confirmed improved in vitro metabolic stability for the BCP analog versus the clinical candidate BMS-708,163 across multiple species [2]. The target compound, as a 1,3-disubstituted BCP derivative, is positioned within this favorable metabolic stability class.

metabolic stability microsomal clearance drug metabolism

Scalable Photochemical Synthesis Route

The BCP core of the target compound is accessible via the photochemical addition of [1.1.1]propellane to diacetyl, yielding 1,3-diacetylbicyclo[1.1.1]pentane, which can be subsequently reduced to the target asymmetric alcohol-ketone. This synthetic route has been demonstrated at 1 kg scale within 1 day using continuous flow photochemistry, with the initial diketone isolated in 70% yield (17.95 g from 50 g of propellane precursor) and the subsequent haloform oxidation proceeding in 94.5% yield to the diacid [1]. Alternative routes such as nickel/photoredox-catalyzed multicomponent dicarbofunctionalization provide access to unsymmetrical BCP ketones in a single step, bypassing multi-step sequences . This scalability contrasts with many specialized BCP building blocks that lack demonstrated large-scale synthetic routes.

flow chemistry photochemical synthesis process chemistry BCP core construction

Supplier-Validated Purity Benchmark

Commercially available batches of the target compound are supplied at ≥98% purity with batch-specific QC documentation including ¹H NMR, HPLC, and GC analyses, as verified by multiple independent suppliers . In comparison, structurally related BCP building blocks such as 1-(bicyclo[1.1.1]pentan-1-yl)ethan-1-one (CAS 137335-61-6) are offered at 97% purity , and 1-{3-hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one (CAS 2055839-77-3) is available at 95% purity [1]. The target compound's higher purity specification reduces the burden of in-house repurification for sensitive downstream reactions such as enantioselective reductions or cross-couplings where impurities can poison catalysts.

quality control purity NMR HPLC procurement specification

High-Impact Application Scenarios


Enantioselective Synthesis of Chiral BCP Drug Candidates

The chiral 1-hydroxyethyl substituent on the BCP core enables asymmetric transfer hydrogenation strategies, as demonstrated by Vyas et al. (2021), to produce BCP-containing alcohols with >99% enantiomeric excess. This compound serves as a direct precursor for synthesizing enantiopure BCP analogues of chiral drugs such as antihistamines, where the stereochemistry at the benzylic-like position dictates pharmacological activity [1].

Bioisosteric Replacement of para-Substituted Phenyl Rings

When a lead compound contains a para-substituted phenyl ring contributing to poor solubility (typically <10 µM) or high nonspecific binding, the BCP scaffold provides a direct replacement that improves aqueous solubility by ≥50-fold and reduces nonspecific binding, as quantified by CHI(IAM) measurements [2]. The target compound's acetyl and hydroxyethyl groups provide orthogonal synthetic handles for elaborating the bioisostere into diverse pharmacophores.

Metabolic Stability Enhancement in Preclinical Candidates

For drug candidates exhibiting high microsomal clearance (e.g., <20% parent remaining after 1 h incubation with human liver microsomes), replacing the metabolically labile phenyl ring with a BCP core has been shown to increase metabolic stability to >80% remaining under identical conditions [3]. The target compound offers a metabolically robust BCP template with dual functional handles for SAR exploration.

Large-Scale BCP Building Block Library Synthesis

The demonstrated scalability of the BCP core synthesis via continuous flow photochemistry (1 kg/day throughput) [4] positions the target compound as a viable starting material for constructing diverse BCP building block libraries. Its dual functionality (ketone for reductive amination/Grignard addition; alcohol for esterification/etherification) supports parallel library synthesis for fragment-based drug discovery.

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